molecular formula C12H9NO3 B6386441 5-(2-Hydroxyphenyl)picolinic acid CAS No. 1261896-55-2

5-(2-Hydroxyphenyl)picolinic acid

Cat. No.: B6386441
CAS No.: 1261896-55-2
M. Wt: 215.20 g/mol
InChI Key: JCBKYCJRGSCVIV-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with a 2-hydroxyphenyl group at the 5-position. This structure confers unique physicochemical and biological properties, including chelating capabilities due to the hydroxyl and carboxylic acid groups.

Properties

IUPAC Name

5-(2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-4-2-1-3-9(11)8-5-6-10(12(15)16)13-7-8/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBKYCJRGSCVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyphenyl)picolinic acid typically involves the reaction of 2-hydroxybenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst such as UiO-66(Zr)-N(CH2PO3H2)2, which facilitates the condensation reaction between ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . The reaction is carried out at ambient temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods: Industrial production of 5-(2-Hydroxyphenyl)picolinic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Hydroxyphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, halogenated, and other substituted phenyl derivatives.

Scientific Research Applications

5-(2-Hydroxyphenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Phenyl Derivatives
  • 5-(4-Butylphenyl)Picolinic Acid (qy17) : Exhibits potent antibacterial activity against Staphylococcus haemolyticus (MIC = 8 µg/mL) and Enterococcus faecium. Demonstrates superior solubility and stability compared to its tert-butyl analog (qy20) due to reduced steric hindrance .
  • 5-(4-(tert-Butyl)Phenyl)Picolinic Acid (qy20) : Lower solubility and antibacterial efficacy than qy17, attributed to the bulky tert-butyl group impairing membrane penetration .
Electron-Withdrawing Substituents
  • 5-(2-Chlorophenyl)Picolinic Acid : The chloro group enhances electrophilicity, improving interactions with biological targets. Used in synthesizing diacyl-hydrazide antileishmanial compounds (e.g., 17a–17g) .
  • This derivative (CAS: 648898-17-3) is a key intermediate in drug synthesis .
Electron-Donating Substituents
  • 5-(4-Methoxyphenyl)Picolinic Acid (CAS: 87789-69-3) : The methoxy group improves solubility in organic solvents. It serves as a precursor for hydroxylated analogs via reduction (e.g., 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid) .
  • 5-(Hydroxyphenyl) Analogs : Direct hydroxylation (e.g., 5-hydroxypicolinic acid) or hydroxyl group introduction (e.g., 5-(hydroxy(p-tolyl)methyl)picolinic acid) enhances metal chelation, relevant in biodegradation pathways .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Stability Key Application Reference
5-(2-Hydroxyphenyl)Picolinic Acid C12H9NO3 215.20 Moderate in polar solvents pH-sensitive Chelation, drug design N/A
5-(4-Butylphenyl)Picolinic Acid (qy17) C16H17NO2 255.31 High in DMSO Stable at 4°C Antibacterial agents
5-(2-Chlorophenyl)Picolinic Acid C12H8ClNO2 233.65 Low in water Stable under inert gas Antileishmanial synthesis
5-(4-Cyanophenyl)Picolinic Acid C13H8N2O2 224.21 Moderate in acetone Light-sensitive Enzyme inhibition

Functional Performance in Drug Development

  • Antibacterial Activity: qy17 reduces S. haemolyticus biofilm formation by 60% at 16 µg/mL, outperforming qy20 and fluoroquinolones . 5-(3-Cyanophenyl)picolinic acid derivatives show IC50 values <10 µM against Plasmodium falciparum, linked to thiazolidinone hybrid structures .
  • Enzyme Inhibition :

    • 5-(Dimethyldithiocarbamoylmethyl)picolinic acid inhibits dopamine β-hydroxylase (DBH), a target for hypertension therapy .
    • 5-Hydroxypicolinic acid is metabolized by Alcaligenes faecalis via 2-decarboxylative hydroxylation, highlighting biodegradation pathways .
  • Safety Profiles: 5-(4-Cyanophenyl)pyridine-2-carboxylic acid requires precautions for inhalation and skin contact (GHS Category H319) .

Key Trends and Implications

  • Substituent Position : Ortho-substituted derivatives (e.g., 2-chloro, 2-hydroxy) exhibit stronger target binding than para-substituted analogs due to steric and electronic effects .
  • Hybrid Structures: Incorporation of thiazolidinone or pyrazole moieties (e.g., compound 4 in ) enhances antiparasitic activity .
  • Synthetic Flexibility : Suzuki coupling and ester hydrolysis enable scalable production of diverse analogs, as seen in qy17/qy20 synthesis .

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